molecular formula C9H10BrN B2839820 8-Bromo-1,2,3,4-tetrahydroquinoline CAS No. 937640-02-3

8-Bromo-1,2,3,4-tetrahydroquinoline

Cat. No.: B2839820
CAS No.: 937640-02-3
M. Wt: 212.09
InChI Key: CGKLHAZLSZWPPY-UHFFFAOYSA-N
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Description

8-Bromo-1,2,3,4-tetrahydroquinoline is a brominated derivative of tetrahydroquinoline, a heterocyclic compound with a wide range of applications in medicinal chemistry and organic synthesis. The compound has the molecular formula C9H10BrN and a molecular weight of 212.09 g/mol . It is known for its potential biological activities and is used as a building block in the synthesis of various pharmacologically active molecules.

Biochemical Analysis

Molecular Mechanism

It’s known that some tetrahydroquinoline derivatives can cause DNA fragmentation , but whether 8-Bromo-1,2,3,4-tetrahydroquinoline shares this property is not clear.

Temporal Effects in Laboratory Settings

It’s recommended to store the compound in a dark place, under an inert atmosphere, at 2-8°C to maintain its integrity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1,2,3,4-tetrahydroquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure selective bromination at the 8-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Bromo-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroquinoline: The parent compound without the bromine substitution.

    6-Bromo-1,2,3,4-tetrahydroquinoline: Another brominated derivative with bromine at the 6-position.

    8-Methoxy-1,2,3,4-tetrahydroquinoline: A methoxy-substituted derivative .

Uniqueness: 8-Bromo-1,2,3,4-tetrahydroquinoline is unique due to its specific bromine substitution at the 8-position, which can significantly influence its chemical reactivity and biological activity compared to other derivatives. This unique substitution pattern makes it a valuable compound in the synthesis of novel pharmacologically active molecules .

Properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKLHAZLSZWPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)Br)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An example for a compound in accordance with Formula 2 is 4-iso-propylaniline that serves as the starting material for the presently preferred compounds of the invention. The aniline derivative of Formula 2 is reacted with an acryloyl chloride derivative of Formula 2A in a basic solvent, such as pyridine, to provide the phenyl amide derivative of the acryloic acid of Formula 3. An example of the acryloyl chloride derivative of Formula 2A that is used for the synthesis of the presently preferred compounds of the invention is commercially available 3,3-dimethylacryloyl chloride. The acryloic acid amide derivative of Formula 3 is cyclized under Friedel Crafts conditions to provide the 1,2,3,4-tetrahydro-quinolin-2-one derivative of Formula 4. The 1,2,3,4-tetrahydro-quinolin-2-one derivative of Formula 4 is reacted with bromine in acetic acid to provide the 8-bromo-1,2,3,4-tetrahydro-quinoline-2-one derivative of Formula 5. The numbering of the quinoline ring system and of the heptatrienoic acid moiety that is attached to it in the 8 position of the quinoline nucleus in the compounds of the invention, is shown in Formula 1. The endocyclic oxo function of the 8-bromo-1,2,3,4-tetrahydro-quinoline-2-one derivative of Formula 5 is reduced by treatment with borane-methyl sulfide to give the 8-bromo-1,2,3,4-tetrahydro-quinoline derivative of Formula 6. An alkyl group, designated R3, where R3 is defined as in connection with Formula 1, is introduced to the nitrogen of the quinoline nucleus by treatment of the compound of Formula 6 with an alkylating agent, such as R3-I, in the presence of base, to give the 1-alkyl-8-bromo1,2,3,4-tetrahydro-quinoline compound of Formula 7. The 1-alkyl-8-bromo1,2,3,4-tetrahydro-quinoline compound of Formula 7 is reacted with dimethylformamide (DMF) in the presence of strong base, such as n-butyl lithium to give a 1-alkyl-1,2,3,4-tetrahydro-quinoline-8-carbaldehyde of Formula 8. The carbaldehyde of Formula 8 is reacted with a Grignard reagent of the formula R5MgBr, where R5 is defined as in connection with Formula 1, to provide a (1-alkyl-1,2,3,4-tetrahydro-quinoline-8-yl)-alkan-1-ol of Formula 9.
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